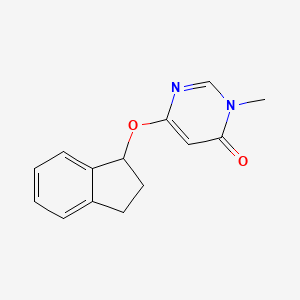

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-9-15-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACSFVXGUISYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)OC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an indene moiety. Its structural formula can be represented as:

Research indicates that compounds similar to 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one may exert their biological effects through various mechanisms:

- Inhibition of Kinases : Some studies suggest that related compounds inhibit p38 MAP kinase activity, which is involved in inflammatory responses and cytokine production. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6 .

- Antiviral Activity : Similar derivatives have shown promise as antiviral agents by disrupting viral replication processes .

Biological Activity Overview

The following table summarizes the biological activities associated with 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one and its analogs:

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Anti-inflammatory Effects : A study investigated the effects of similar compounds in an adjuvant-induced arthritis model. The results indicated significant reductions in inflammation markers, supporting the potential use of these compounds in treating autoimmune diseases .

- Antiviral Efficacy : In vitro studies demonstrated that derivatives with similar structures inhibited the replication of respiratory syncytial virus (RSV) and other viral pathogens at micromolar concentrations, showcasing their potential as antiviral agents .

Research Findings

Recent research has focused on optimizing the pharmacokinetic profiles of pyrimidine derivatives. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrimidine ring significantly enhance biological activity and oral bioavailability. For instance, compounds with electron-donating groups at certain positions exhibited improved potency against target enzymes .

- Toxicological Studies : Preliminary toxicity assessments indicate that these compounds exhibit a favorable safety profile at therapeutic doses, making them suitable candidates for further development .

Comparison with Similar Compounds

Table 1: Comparison of Dihydropyrimidinone Derivatives

| Compound Name | Substituent at Position 6 | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Source |

|---|---|---|---|---|---|

| 6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b) | p-tolylamino, methylthio | 252–254 | 73 | Not provided | [1] |

| 6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c) | p-anisidino, methylthio | 229–231 | 85 | Not provided | [1] |

| 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride | 2-aminoethyl (dihydrochloride salt) | N/A | N/A | 212.07 | [6] |

Key Observations :

- The target compound’s indenyloxy group is bulkier than the anilino or methylthio substituents in compounds 8b and 8c.

- The hydrochloride salt in (212.07 g/mol) highlights how salt formation improves solubility, a property that could differ significantly from the free base form of the target compound [6].

Pharmacological and Structural Insights

- SHP2 Inhibitor (): A structurally related dihydropyrimidinone with a spirocyclic amine and dichlorophenyl group (IACS-15414) exhibits potent SHP2 inhibition (IC₅₀ = 0.6 nM).

Molecular and Structural Differences

- Indenyloxy vs.

- Aminoethyl vs. Indenyloxy (): The 2-aminoethyl group in introduces basicity and hydrogen-bonding capacity, whereas the indenyloxy group may prioritize hydrophobic interactions [6].

Q & A

Q. What are the optimized synthetic routes for 6-(2,3-dihydro-1H-inden-1-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of dihydropyrimidinone derivatives typically employs multicomponent reactions (e.g., Biginelli-like conditions) with aldehydes, β-keto esters, and urea/thiourea. For example, ZnCl₂-catalyzed reflux in a heptane-toluene mixture (1:1 v/v) at 110°C for 6–8 hours achieves yields >70% for analogous compounds . Key variables include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | ZnCl₂ (2 mmol) | Enhances cyclization efficiency |

| Solvent System | Heptane-toluene | Improves solubility and reflux |

| Reaction Time | 6–8 hours | Prevents side-product formation |

| Purification | Recrystallization (ethanol/water) | Ensures ≥95% purity |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- XRD Analysis : Resolves crystal structure, bond angles (e.g., C–O–C indenyl linkage at ~120°), and intermolecular interactions .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., indenyl proton signals at δ 5.8–6.2 ppm; dihydropyrimidinone carbonyl at δ 165–170 ppm).

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 299.3) .

Q. How do physicochemical properties (solubility, stability) affect experimental design?

Methodological Answer:

- Solubility : Low aqueous solubility (logP ~2.5) necessitates DMSO or ethanol as solvents for in vitro assays.

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert atmospheres. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .

Advanced Research Questions

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer: Adopt tiered testing per OECD guidelines:

Abiotic Degradation : Hydrolysis (pH 4–9, 50°C) and photolysis (UV-Vis irradiation) to identify breakdown products .

Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs).

Toxicity Profiling : EC₅₀ values via algal growth inhibition (72-hour Pseudokirchneriella subcapitata assay) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-Dependent Studies : Test 0.1–100 µM ranges in cell-free (DPPH/ABTS assays) and cellular (ROS detection) systems .

- Mechanistic Profiling : Combine transcriptomics (Nrf2 pathway activation) and enzyme inhibition assays (e.g., xanthine oxidase) to clarify dual roles .

- Positive Controls : Compare with ascorbic acid or Trolox to contextualize antioxidant efficacy .

Q. What advanced computational methods predict structure-activity relationships (SAR) for target binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to identify key interactions (e.g., indenyl moiety in hydrophobic pockets).

- MD Simulations : 100-ns trajectories assess binding stability (RMSD <2.0 Å) and free energy (MM-PBSA calculations) .

- QSAR Models : Train with IC₅₀ data from analogs to prioritize substituents (e.g., methyl vs. ethyl groups at position 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.